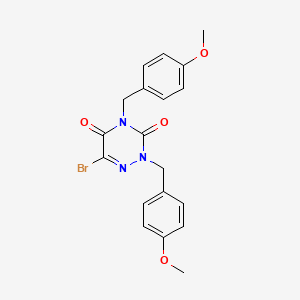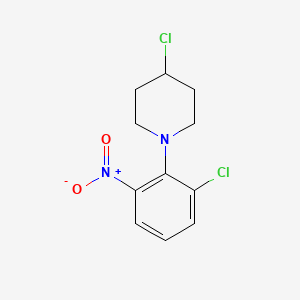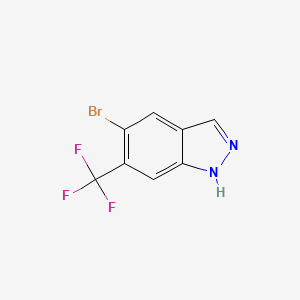
Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)propanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)propanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic conditions.
Introduction of the tert-butoxycarbonyl (Boc) group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid or another suitable acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Yields substituted pyrazole derivatives.
科学的研究の応用
Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a drug candidate or as a building block for drug development.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)propanoate depends on its specific application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group provides protection during synthesis, allowing for selective reactions at other sites of the molecule.
類似化合物との比較
Similar Compounds
Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a propanoate.
2-(tert-butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic acid: Another similar compound with slight structural variations.
Uniqueness
Methyl 2-(tert-butoxycarbonylamino)-3-(1-methylpyrazol-4-yl)propanoate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.
特性
分子式 |
C13H21N3O4 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-methylpyrazol-4-yl)propanoate |
InChI |
InChI=1S/C13H21N3O4/c1-13(2,3)20-12(18)15-10(11(17)19-5)6-9-7-14-16(4)8-9/h7-8,10H,6H2,1-5H3,(H,15,18) |
InChIキー |
COUGNJPPLSMLHI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(N=C1)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)









